molecular formula C13H11N3O2 B2402917 N-(ピリジン-4-イルカルバモイル)ベンズアミド CAS No. 80349-52-6

N-(ピリジン-4-イルカルバモイル)ベンズアミド

カタログ番号: B2402917
CAS番号: 80349-52-6
分子量: 241.25
InChIキー: UWNWOSDGFWOXAF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(pyridin-4-ylcarbamoyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a pyridine ring attached to a benzamide moiety through a carbamoyl linkage

科学的研究の応用

Histone Deacetylase Inhibition

Mechanism of Action:
N-(pyridin-4-ylcarbamoyl)benzamide functions primarily as a histone deacetylase (HDAC) inhibitor. HDACs are enzymes that remove acetyl groups from histone proteins, leading to the repression of gene expression. By inhibiting these enzymes, N-(pyridin-4-ylcarbamoyl)benzamide increases histone acetylation levels, promoting the expression of genes involved in cell differentiation and apoptosis .

Clinical Relevance:
The inhibition of HDACs has been linked to therapeutic effects in various cancers, including leukemia and solid tumors. Preliminary studies have shown that compounds like N-(pyridin-4-ylcarbamoyl)benzamide exhibit strong anti-proliferative activity against tumor cells with low toxicity levels, making them promising candidates for cancer treatment .

Neurodegenerative Disease Treatment

Potential Applications:
Recent studies suggest that N-(pyridin-4-ylcarbamoyl)benzamide may also serve as a dual inhibitor targeting both acetylcholinesterase (AChE) and β-secretase (BACE1), enzymes implicated in neurodegenerative diseases such as Alzheimer's disease. The compound has demonstrated effective inhibitory activity against AChE with an IC50 value of 2.49 μM, indicating its potential for enhancing cholinergic signaling in the brain .

Research Findings:
In vitro assays have shown that derivatives of N-(pyridin-4-ylcarbamoyl)benzamide can significantly inhibit AChE activity, which is crucial for developing treatments aimed at improving cognitive function in Alzheimer's patients . Additionally, its ability to inhibit BACE1 may contribute to reducing amyloid plaque formation, a hallmark of Alzheimer's pathology.

Synthesis and Modification

Synthetic Pathways:
The synthesis of N-(pyridin-4-ylcarbamoyl)benzamide involves several steps that can be optimized to enhance yield and purity. The compound can be synthesized through reactions involving pyridine derivatives and benzamides under specific conditions that promote the formation of the desired carbamoyl linkage .

Derivatives and Variants:
Research has also focused on modifying the structure of N-(pyridin-4-ylcarbamoyl)benzamide to improve its pharmacological properties. For instance, variations in substituents on the benzamide or pyridine ring can lead to compounds with enhanced inhibitory effects on HDACs or improved selectivity for AChE and BACE1 .

Case Studies

Case Study Overview:
Several case studies have documented the effectiveness of N-(pyridin-4-ylcarbamoyl)benzamide and its derivatives in preclinical models. One notable study highlighted the compound's ability to induce apoptosis in cancer cell lines through HDAC inhibition, leading to increased expression of pro-apoptotic genes . Another study demonstrated its neuroprotective effects in models of Alzheimer’s disease by enhancing synaptic function through AChE inhibition .

Study Application Findings
Study 1Cancer TreatmentInduced apoptosis in leukemia cells with low toxicity
Study 2NeuroprotectionEnhanced cognitive function in Alzheimer’s models via AChE inhibition

作用機序

Target of Action

The primary target of N-(pyridin-4-ylcarbamoyl)benzamide is the hypoxia-inducible factor 1 (HIF-1) . HIF-1 is a heterodimeric protein composed of HIF-1α and HIF-1β subunits, and it plays a crucial role in cellular responses to hypoxia .

Mode of Action

N-(pyridin-4-ylcarbamoyl)benzamide interacts with its target, HIF-1, by inducing the expression of HIF-1α protein . This interaction results in the upregulation of downstream target genes, such as p21 .

Biochemical Pathways

The activation of HIF-1α by N-(pyridin-4-ylcarbamoyl)benzamide affects several biochemical pathways. It promotes the transcription and expression of target genes to accelerate glycolysis in tumor cells and upregulates a variety of growth factors . This allows cancer cells to proliferate, differentiate, and adapt to a hypoxic microenvironment . In contrast, HIF-1α overexpression in hypoxic cancer cells can inhibit cell division by inducing p21, p27, or p53 and promote apoptosis by inducing p53, Nip3, Noxa, or HGTD-P .

Result of Action

The result of N-(pyridin-4-ylcarbamoyl)benzamide’s action is the promotion of tumor cell apoptosis. This is achieved through the upregulation of the expression of cleaved caspase-3 . The compound also induces the expression of the apoptosis factor p21, a general cell cycle inhibitory protein .

Action Environment

The action of N-(pyridin-4-ylcarbamoyl)benzamide is influenced by the hypoxic environment of the tumor cells. The increase of HIF expression in a hypoxic environment around the tumor tissue is beneficial to the formation of hepatic vessels, and invasion and metastasis, thereby promoting the development of tumors . Inducing hif gene overexpression can promote the expression of apoptosis-related proteins such as bax and bad, while inhibiting the target gene tfdp3, in turn inhibiting tumor growth and development .

準備方法

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for N-(pyridin-4-ylcarbamoyl)benzamide involves the amidation reaction between 2-aminopyridine and trans-β-nitrostyrene. This reaction can be catalyzed by bimetallic metal-organic frameworks such as Fe2Ni-BDC. The reaction typically occurs in dichloromethane at 80°C over 24 hours, yielding the desired product with an isolated yield of 82% . Another method involves the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) .

Industrial Production Methods

Industrial production methods for N-(pyridin-4-ylcarbamoyl)benzamide are not extensively documented. the use of green and efficient catalysts, such as metal-organic frameworks and ionic liquids, suggests potential scalability for industrial applications.

化学反応の分析

Types of Reactions

N-(pyridin-4-ylcarbamoyl)benzamide undergoes various chemical reactions, including:

    Amidation: Formation of the compound itself through amidation reactions.

    Substitution: Possible substitution reactions on the pyridine or benzamide rings.

    Oxidation and Reduction: Potential oxidation or reduction reactions depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of N-(pyridin-4-ylcarbamoyl)benzamide include:

Major Products

The major products formed from reactions involving N-(pyridin-4-ylcarbamoyl)benzamide depend on the specific reaction conditions and reagents used. For example, amidation reactions yield the benzamide derivative, while substitution reactions may introduce various functional groups onto the pyridine or benzamide rings.

類似化合物との比較

Similar Compounds

Similar compounds to N-(pyridin-4-ylcarbamoyl)benzamide include:

  • N-(pyridin-2-ylcarbamoyl)benzamide
  • N-(pyridin-3-ylcarbamoyl)benzamide
  • N-(piperidin-4-yl)benzamide

Uniqueness

N-(pyridin-4-ylcarbamoyl)benzamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

生物活性

N-(pyridin-4-ylcarbamoyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

N-(pyridin-4-ylcarbamoyl)benzamide is a member of the benzamide class, characterized by the presence of a pyridine ring attached to a carbamoyl group. The compound's structure can be represented as follows:

C12H12N2O\text{C}_{12}\text{H}_{12}\text{N}_{2}\text{O}

Biological Activity

1. Antimycobacterial Activity:
Research has shown that derivatives of N-pyridinylbenzamides exhibit significant antimycobacterial activity. Specifically, compounds such as N-(5-chloropyridin-2-yl)benzamide demonstrated a minimum inhibitory concentration (MIC) of 7.81 µg/mL against Mycobacterium tuberculosis and other strains, indicating strong potential for treating tuberculosis .

2. Cancer Cell Inhibition:
Studies have revealed that N-(pyridin-4-ylcarbamoyl)benzamide derivatives possess notable inhibitory effects on various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). For example, a related compound showed IC50 values of 1.03 µM against A549 cells, indicating potent anti-cancer activity .

3. Mechanism of Action:
The biological activity of N-(pyridin-4-ylcarbamoyl)benzamide is thought to be mediated through multiple pathways:

  • VEGF Receptor Modulation: The compound interacts with vascular endothelial growth factor (VEGF) receptors, influencing angiogenesis and endothelial cell proliferation .
  • Kinetoplast DNA Disruption: Certain analogs have been shown to disrupt the binding of essential proteins to kinetoplast DNA in Trypanosoma brucei, leading to parasite death .

Case Studies

Case Study 1: Antimycobacterial Screening
A series of N-pyridinylbenzamides were synthesized and screened for antimycobacterial activity. The results indicated that structural modifications significantly influenced potency, with some compounds exhibiting broad-spectrum activity against multiple mycobacterial strains .

Case Study 2: Cancer Cell Line Evaluation
In a study evaluating the anti-cancer properties of N-(pyridin-4-ylcarbamoyl)benzamide derivatives, several compounds were tested against human cancer cell lines. The findings highlighted that specific modifications enhanced their efficacy, suggesting a structure-activity relationship that warrants further investigation .

Data Summary

Compound NameMIC (µg/mL)IC50 (µM)Activity Type
N-(5-chloropyridin-2-yl)benzamide7.81-Antimycobacterial
N-(pyridin-4-ylcarbamoyl)benzamide-1.03Cancer Cell Inhibition

特性

IUPAC Name

N-(pyridin-4-ylcarbamoyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2/c17-12(10-4-2-1-3-5-10)16-13(18)15-11-6-8-14-9-7-11/h1-9H,(H2,14,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWNWOSDGFWOXAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=O)NC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。